An In-depth Technical Guide to the Physicochemical Properties of 2-Amino-4-chloro-5-methoxybenzoic Acid
An In-depth Technical Guide to the Physicochemical Properties of 2-Amino-4-chloro-5-methoxybenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: Unveiling a Key Synthetic Building Block
2-Amino-4-chloro-5-methoxybenzoic acid, a polysubstituted aromatic carboxylic acid, represents a molecule of significant interest in the landscape of medicinal chemistry and organic synthesis. Its unique arrangement of an amino group, a chloro substituent, and a methoxy group on the benzoic acid scaffold imparts a distinct reactivity profile, making it a valuable intermediate in the construction of complex molecular architectures. While detailed physicochemical data for this specific isomer is not extensively documented in publicly available literature, this guide aims to provide a comprehensive overview of its known properties, offer insights based on closely related isomers, and present robust experimental protocols for the determination of its key physicochemical parameters. Understanding these properties is paramount for its effective handling, reaction optimization, and the rational design of novel bioactive compounds.
I. Core Physicochemical & Structural Properties
A foundational understanding of a molecule's intrinsic properties is the cornerstone of its application in research and development. This section details the fundamental identifiers and physicochemical characteristics of 2-Amino-4-chloro-5-methoxybenzoic acid.
Chemical Identity
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IUPAC Name: 2-Amino-4-chloro-5-methoxybenzoic acid
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CAS Number: 181434-76-4[1]
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Molecular Formula: C₈H₈ClNO₃[1]
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Molecular Weight: 201.61 g/mol [1]
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Chemical Structure:
Physical Properties
| Property | Value | Source |
| Physical Form | Solid | |
| Boiling Point (Predicted) | 383.3 ± 42.0 °C at 760 mmHg | [2] |
| Melting Point | Data not available | |
| Comparative Melting Point (4-Amino-5-chloro-2-methoxybenzoic acid) | 206 °C (decomposes) | [3][4] |
| Comparative Melting Point (2-Amino-5-methoxybenzoic acid) | 148-152 °C |
Expert Insight: The significant variation in melting points among isomers underscores the impact of substituent positioning on crystal lattice energy. The intramolecular interactions, such as hydrogen bonding between the amino and carboxylic acid groups, are highly dependent on their relative positions, which in turn dictates the melting point.
Solubility Profile
A definitive solubility profile for 2-Amino-4-chloro-5-methoxybenzoic acid in various solvents is not currently published. Generally, compounds of this nature are expected to exhibit low solubility in non-polar organic solvents and limited solubility in water, which can be influenced by pH.
Expected Solubility Behavior:
-
Water: Low to moderate solubility, expected to increase at acidic pH (protonation of the amino group) and basic pH (deprotonation of the carboxylic acid).
-
Alcohols (Methanol, Ethanol): Likely to have moderate to good solubility due to the potential for hydrogen bonding.
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Chlorinated Solvents (Dichloromethane, Chloroform): Expected to have low to moderate solubility.
-
Ethers (Diethyl ether, THF): Likely to have low solubility.
-
Aprotic Polar Solvents (DMSO, DMF): Expected to have good solubility.
Acidity and Basicity (pKa)
The pKa values for the ionizable groups (the carboxylic acid and the amino group) of 2-Amino-4-chloro-5-methoxybenzoic acid have not been experimentally determined and reported. These values are critical for predicting the ionization state of the molecule at different pH values, which influences its solubility, lipophilicity, and biological activity.
Estimated pKa Values:
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Carboxylic Acid (pKa₁): Expected to be in the range of 3-5, typical for benzoic acids. The presence of the electron-withdrawing chloro group would likely lower the pKa (increase acidity) compared to benzoic acid (pKa ≈ 4.2).
-
Amino Group (pKa₂): The basicity of the amino group is expected to be significantly reduced due to the electron-withdrawing effects of the adjacent carboxylic acid and the chloro group on the aromatic ring. The pKa of the conjugate acid is likely to be in the range of 2-4.
II. Spectroscopic Characterization
Spectroscopic data is essential for the structural elucidation and confirmation of purity of 2-Amino-4-chloro-5-methoxybenzoic acid. While specific spectra for this compound are not widely available, this section outlines the expected spectral features and provides data for a closely related isomer for comparative analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expected ¹H NMR Features:
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Aromatic Protons: Two singlets or two doublets in the aromatic region (typically δ 6.5-8.0 ppm), with chemical shifts influenced by the electronic effects of the substituents.
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Amino Protons: A broad singlet corresponding to the -NH₂ group, the chemical shift of which can vary with solvent and concentration.
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Methoxy Protons: A sharp singlet around δ 3.8-4.0 ppm corresponding to the -OCH₃ group.
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Carboxylic Acid Proton: A broad singlet at a downfield chemical shift (typically δ 10-13 ppm), which may not always be observed depending on the solvent and water content.
Expected ¹³C NMR Features:
-
Carbonyl Carbon: A signal in the range of δ 165-175 ppm.
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Aromatic Carbons: Six distinct signals in the aromatic region (δ 100-160 ppm), with chemical shifts indicative of the substitution pattern.
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Methoxy Carbon: A signal around δ 55-60 ppm.
Comparative Spectral Data for 4-Amino-5-chloro-2-methoxybenzoic acid (CAS 7206-70-4) is available in public databases and can be used as a reference. [5][6][7][8]
Infrared (IR) Spectroscopy
The FT-IR spectrum is expected to show characteristic absorption bands for its functional groups:
| Functional Group | Expected Wavenumber (cm⁻¹) | Characteristic |
| O-H (Carboxylic Acid) | 2500-3300 | Broad |
| N-H (Amine) | 3300-3500 | Two sharp bands (symmetric and asymmetric stretching) |
| C=O (Carboxylic Acid) | 1680-1710 | Strong, sharp |
| C=C (Aromatic) | 1450-1600 | Medium to weak |
| C-O (Methoxy/Acid) | 1210-1320 and 1000-1100 | Strong |
| C-Cl | 600-800 | Medium to strong |
Mass Spectrometry (MS)
In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ would be expected at m/z 201 (for ³⁵Cl) and 203 (for ³⁷Cl) in an approximate 3:1 ratio, characteristic of a monochlorinated compound.
Expected Fragmentation Pattern:
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Loss of -OH (M-17): A common fragmentation for carboxylic acids.
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Loss of -COOH (M-45): Another characteristic fragmentation of carboxylic acids.
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Loss of -CH₃ from the methoxy group (M-15).
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Loss of the chloro radical (M-35).
III. Stability and Reactivity
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Stability: 2-Amino-4-chloro-5-methoxybenzoic acid is expected to be a stable solid under standard laboratory conditions. However, it should be protected from light.
-
Reactivity: The molecule possesses three reactive functional groups:
-
Carboxylic Acid: Can undergo esterification, amidation, and reduction.
-
Amino Group: Can be acylated, alkylated, and diazotized.
-
Aromatic Ring: Susceptible to further electrophilic substitution, although the existing substituents will direct incoming electrophiles to specific positions. The chloro group can participate in nucleophilic aromatic substitution or cross-coupling reactions under appropriate conditions.
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IV. Applications in Research and Drug Development
Substituted aminobenzoic acids are pivotal intermediates in the synthesis of a wide array of pharmaceuticals and biologically active compounds. While specific applications of 2-Amino-4-chloro-5-methoxybenzoic acid are not extensively reported, its structural motifs are present in compounds with diverse therapeutic activities. Its isomeric counterpart, 4-Amino-5-chloro-2-methoxybenzoic acid, is a well-known intermediate in the synthesis of prokinetic agents like cisapride and mosapride. [9][10]This suggests that 2-Amino-4-chloro-5-methoxybenzoic acid holds significant potential as a building block for novel therapeutic agents.
Caption: Synthetic utility of 2-Amino-4-chloro-5-methoxybenzoic acid.
V. Experimental Protocols
The following section provides detailed, step-by-step methodologies for the determination of key physicochemical properties of 2-Amino-4-chloro-5-methoxybenzoic acid.
Melting Point Determination
This protocol describes the determination of the melting point using a capillary melting point apparatus. [3][5][11][12] Apparatus:
-
Melting point apparatus
-
Capillary tubes (sealed at one end)
-
Mortar and pestle
-
Spatula
Procedure:
-
Sample Preparation: Ensure the sample of 2-Amino-4-chloro-5-methoxybenzoic acid is completely dry. Grind a small amount of the crystalline solid into a fine powder using a mortar and pestle.
-
Capillary Loading: Tap the open end of a capillary tube into the powdered sample to pack a small amount of material into the tube. The sample height should be 2-3 mm.
-
Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.
-
Rapid Determination (Optional): Heat the sample rapidly to get an approximate melting point range. This helps in setting the parameters for a more accurate measurement.
-
Accurate Determination: Allow the apparatus to cool. Using a fresh sample, heat the block rapidly to about 15-20 °C below the approximate melting point. Then, decrease the heating rate to 1-2 °C per minute.
-
Observation: Carefully observe the sample. Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point of the compound.
-
Replicates: Perform the determination in triplicate to ensure accuracy and reproducibility.
Solubility Determination (Shake-Flask Method)
This protocol outlines the equilibrium solubility determination in various solvents. [13][][15][16] Materials:
-
2-Amino-4-chloro-5-methoxybenzoic acid
-
A selection of solvents (e.g., water, pH buffers, methanol, ethanol, acetone, dichloromethane)
-
Scintillation vials or small flasks with screw caps
-
Orbital shaker or magnetic stirrer with temperature control
-
Centrifuge
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Analytical balance
-
HPLC or UV-Vis spectrophotometer
Procedure:
-
Preparation: Add an excess amount of 2-Amino-4-chloro-5-methoxybenzoic acid to a series of vials, each containing a known volume of a specific solvent. Ensure there is undissolved solid at the bottom of each vial.
-
Equilibration: Seal the vials and place them in an orbital shaker set at a constant temperature (e.g., 25 °C or 37 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period. Then, centrifuge the vials at a high speed to pellet the undissolved solid.
-
Sample Collection: Carefully withdraw an aliquot of the clear supernatant from each vial, being cautious not to disturb the solid pellet.
-
Quantification: Dilute the collected supernatant with a suitable solvent and analyze the concentration of the dissolved compound using a validated analytical method such as HPLC or UV-Vis spectrophotometry.
-
Calculation: Calculate the solubility of the compound in each solvent, typically expressed in mg/mL or mol/L.
pKa Determination (Potentiometric Titration)
This protocol describes the determination of the acid dissociation constants (pKa) using potentiometric titration. [17][18][19][20][21] Apparatus:
-
Potentiometer with a pH electrode
-
Burette
-
Magnetic stirrer and stir bar
-
Beaker
-
Standardized solutions of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH, carbonate-free)
Procedure:
-
Solution Preparation: Accurately weigh a known amount of 2-Amino-4-chloro-5-methoxybenzoic acid and dissolve it in a suitable solvent (e.g., a co-solvent system like methanol/water if solubility in pure water is low).
-
Titration Setup: Place the solution in a beaker with a magnetic stir bar and immerse the calibrated pH electrode.
-
Titration:
-
To determine the carboxylic acid pKa (pKa₁): Titrate the solution with the standardized NaOH solution, adding small increments of the titrant and recording the pH after each addition.
-
To determine the amino group pKa (pKa₂): First, acidify the sample solution with a known excess of the standardized HCl solution. Then, titrate the resulting solution with the standardized NaOH solution.
-
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa value corresponds to the pH at the half-equivalence point. The equivalence point can be determined from the inflection point of the titration curve (or the maximum of the first derivative plot).
Caption: Workflow for pKa determination via potentiometric titration.
VI. Safety and Handling
2-Amino-4-chloro-5-methoxybenzoic acid should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. It is classified as harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335). Standard laboratory safety protocols should be followed to minimize exposure.
Conclusion
2-Amino-4-chloro-5-methoxybenzoic acid is a chemical intermediate with considerable potential in the synthesis of novel compounds for the pharmaceutical and agrochemical industries. While a complete experimental dataset of its physicochemical properties is not yet available in the public domain, this guide provides a comprehensive overview of its known characteristics, offers insights based on related isomers, and details robust protocols for the experimental determination of its key parameters. The information and methodologies presented herein are intended to empower researchers and scientists to effectively utilize this compound in their discovery and development endeavors.
References
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Melting point determination. (n.d.). Retrieved January 14, 2026, from [Link]
- Ertokus, G. P., et al. (2012). Potentiometric Determination of pKa Values of Benzoic Acid and Substituted Benzoic Acid Compounds in Acetonitrile-Water Mixtures. Asian Journal of Chemistry, 24(9), 3827-3830.
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Determination of melting points. (2021, September 19). Retrieved January 14, 2026, from [Link]
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PubChem. (n.d.). 4-Amino-5-chloro-2-methoxybenzoic acid. Retrieved January 14, 2026, from [Link]
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Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved January 14, 2026, from [Link]
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World Health Organization. (2018). Annex 4: Protocol to conduct equilibrium solubility experiments for the purpose of biopharmaceutics classification system-based classification of active pharmaceutical ingredients for biowaiver. Retrieved January 14, 2026, from [Link]
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BYJU'S. (n.d.). Determination Of Melting Point Of An Organic Compound. Retrieved January 14, 2026, from [Link]
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PubChem. (n.d.). 4-Amino-5-chloro-2-methoxybenzoic acid. Retrieved January 14, 2026, from [Link]
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DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Retrieved January 14, 2026, from [Link]
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Anant Pharmaceuticals Pvt. Ltd. (n.d.). CAS 181434-76-4 2-Amino-4-chloro-5-methoxybenzoic acid Impurity. Retrieved January 14, 2026, from [Link]
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DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Retrieved January 14, 2026, from [Link]
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ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Retrieved January 14, 2026, from [Link]
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World Health Organization. (2018). PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION OF ACTIVE PHARMACEUTICAL INGREDIENTS FOR BIOWAIVER. Retrieved January 14, 2026, from [Link]
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Dissolution Technologies. (2015). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved January 14, 2026, from [Link]
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Patsnap. (n.d.). Synthesis method for 2- methoxyl-4-amino-5-ethylsulfonylbenzoic acid. Retrieved January 14, 2026, from [Link]
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Journal of Medicinal Chemistry. (1995). New Esters of 4-Amino-5-chloro-2-methoxybenzoic Acid as Potent Agonists and Antagonists for 5-HT4 Receptors. Retrieved January 14, 2026, from [Link]
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